2-Methylphenyl 4-chlorobenzoate
Description
2-Methylphenyl 4-chlorobenzoate (CAS: 6280-50-8) is an aromatic ester with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol . It is synthesized via the acylation of 2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base, yielding a crystalline solid with a density of 1.226 g/cm³, a boiling point of 405.3°C, and a vapor pressure of 8.87×10⁻⁷ mmHg at 25°C . Key spectroscopic data include ¹H-NMR (CDCl₃) δ: 8.16 (2H, d, J = 8.16 Hz), 7.50 (2H, d, J = 8.16 Hz), 7.32–7.13 (4H, m), 2.23 (3H, s) , confirming the presence of the 4-chlorobenzoate and 2-methylphenyl moieties. This compound serves as a precursor in organic synthesis, such as in the preparation of 4-chlorophenyl-(4-hydroxy-3-methyl-phenyl)methanone .
Properties
CAS No. |
6280-50-8 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-methylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |
InChI Key |
GQZOELHKUYCOKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Other CAS No. |
6280-50-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate
- Structure : This compound features a phenacyl group (2-oxoethyl) linked to 4-methylbenzoate and 4-chlorophenyl groups .
- Synthesis : Similar to 2-methylphenyl 4-chlorobenzoate, it is synthesized via esterification but incorporates an additional ketone-functionalized ethyl chain.
- Physical Properties : Molecular weight 288.72 g/mol (C₁₆H₁₃ClO₃), higher than this compound due to the oxoethyl group .
- Crystallography : The phenacyl group introduces torsional strain, leading to distinct crystal packing dominated by C–H⋯O and π⋯π interactions .
- Reactivity : The ketone group enhances electrophilicity, making it more reactive toward nucleophiles compared to the simpler ester .
2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate
- Structure: A quinazolinone derivative with a fused 4-chlorobenzoate ester .
- Synthesis: Prepared by reacting 8-hydroxyquinazolinone with 4-chlorobenzoyl chloride .
- Biological Activity: Exhibits anti-epileptic properties, unlike this compound, highlighting the role of the quinazolinone core in bioactivity .
- Crystallography: The quinazolinone ring is nearly planar (r.m.s. deviation = 0.044 Å), with the ester group twisted (C17–O3–C15–C14 torsion angle = -103.69°) . Crystal packing involves C–H⋯Cl, C–H⋯O, and π⋯π interactions .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : An amide analog with a 4-chlorophenyl group and methoxy substituent .
- Applications : Used in optoelectronics, demonstrating how functional group variation (amide vs. ester) alters material properties .
Data Tables
Table 1: Physical and Spectroscopic Comparison
Table 2: Crystallographic Parameters
Key Findings
Substituent Effects: The 4-chloro group in this compound enhances electrophilicity and thermal stability compared to non-halogenated analogs .
Bioactivity: Quinazolinone derivatives demonstrate that structural complexity (e.g., fused rings) is critical for biological activity, unlike the parent ester .
Crystallography : Ester group conformation varies significantly between analogs, influencing molecular packing and material properties .
Preparation Methods
Classical Acid-Catalyzed Fischer Esterification
Fischer esterification represents the most straightforward approach, involving the direct condensation of 4-chlorobenzoic acid and 2-methylphenol under acidic conditions. Concentrated sulfuric acid catalyzes the reversible reaction, necessitating excess alcohol or continuous water removal to drive equilibrium toward ester formation. Typical conditions involve refluxing equimolar substrates in toluene at 110°C for 12–24 hours, yielding 60–70% of the target ester . While cost-effective, this method suffers from prolonged reaction times and modest yields due to thermodynamic limitations.
Acyl Chloride-Alcohol Condensation
The nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 2-methylphenol offers a high-yielding alternative. In anhydrous dichloromethane or tetrahydrofuran, stoichiometric pyridine or triethylamine neutralizes HCl, facilitating the reaction at ambient temperature. For instance, combining 4-chlorobenzoyl chloride (1.1 equiv) with 2-methylphenol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane for 4 hours achieves 80–90% isolated yields after aqueous workup . This method excels in simplicity and scalability, though it requires handling moisture-sensitive acyl chlorides.
Steglich Esterification Using DCC and DMAP
Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), enables efficient coupling under mild conditions. A representative procedure involves dissolving 4-chlorobenzoic acid (1.0 equiv) and 2-methylphenol (1.2 equiv) in dry dichloromethane, followed by sequential addition of DCC (1.5 equiv) and DMAP (0.1 equiv). Stirring at room temperature for 6–8 hours affords the ester in 85–95% yield after filtration to remove dicyclohexylurea byproducts . This method is ideal for acid- and heat-sensitive substrates, though DCC’s toxicity necessitates careful handling.
Mitsunobu Reaction for Ester Synthesis
The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieves near-quantitative yields through an oxidative SN2 mechanism. Combining 4-chlorobenzoic acid (1.0 equiv), 2-methylphenol (1.0 equiv), DEAD (1.2 equiv), and triphenylphosphine (1.2 equiv) in tetrahydrofuran under reflux for 12 hours produces the ester in 90% yield . Despite its efficiency, the method’s reliance on stoichiometric reagents increases costs, limiting industrial applicability.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated cross-coupling, adapted from biphenyl syntheses, offers a novel route to 2-methylphenyl 4-chlorobenzoate. As demonstrated in US6433214B1, reacting methyl 2-(perfluorobutanesulfonyloxy)benzoate with p-tolylzinc bromide in tetrahydrofuran using palladium on carbon (10% Pd-C) and triphenylphosphine at 67°C for 72 hours yields 79% of the coupled product . While adaptable to chlorobenzoate systems, this method requires pre-functionalized substrates and exhibits variable selectivity (50–79%) depending on ligand and solvent choices.
Comparative Analysis of Synthesis Methods
| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | Reflux, 12–24 h | 60–70% | Low cost, simple setup | Equilibrium-limited, moderate yields |
| Acyl Chloride Method | Pyridine | RT, 4 h | 80–90% | High yields, fast | Moisture-sensitive reagents |
| Steglich Esterification | DCC, DMAP | RT, 6–8 h | 85–95% | Mild conditions, high efficiency | Toxic byproducts |
| Mitsunobu Reaction | DEAD, PPh₃ | Reflux, 12 h | 90% | Excellent yields | Expensive reagents |
| Cross-Coupling | Pd-C, PPh₃ | 67°C, 72 h | 50–79% | Versatile for complex systems | Requires pre-functionalized substrates |
Q & A
Q. What are the established synthetic routes for 2-methylphenyl 4-chlorobenzoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification of 4-chlorobenzoic acid chloride with 2-methylphenol in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of acid chloride to phenol to minimize side reactions.
- Solvent selection : Use aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
- Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) improves yield and purity. Monitor reaction progress via TLC with chloroform:ethyl acetate (2:1) to confirm completion .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- NMR spectroscopy : Use -NMR (CDCl) to verify key signals: aromatic protons (δ 7.50–7.13 ppm) and methyl groups (δ 2.23 ppm) .
- TLC : Employ multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethanol 4:1) to confirm single-spot purity .
- Melting point analysis : Compare observed melting points with literature values to detect impurities .
Q. What stability considerations are essential for handling and storing this compound?
- pH stability : The compound is stable in aqueous solutions between pH 5–9 but hydrolyzes under strongly acidic or alkaline conditions .
- Storage : Store in airtight containers at 4°C in the dark to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can the crystal structure and intermolecular interactions of this compound be resolved?
- Single-crystal X-ray diffraction (SC-XRD) : Collect data at 100 K to minimize thermal motion. Refinement parameters (e.g., R factor < 0.04) ensure accuracy. The compound exhibits a planar aromatic system with dihedral angles (~51.86°) between the phenyl and benzoate rings .
- Intermolecular interactions : Analyze C–H···O, C–H···Cl, and π-π stacking using software like Mercury. These interactions stabilize the crystal lattice .
Q. What computational strategies predict the biological activity or metabolic pathways of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). Focus on binding affinity and steric compatibility of the chlorobenzoate moiety .
- Metabolic studies : Simulate dehalogenation pathways via density functional theory (DFT). The 4-chloro group may undergo enzymatic cleavage by thioesterases, as seen in related compounds .
Q. How can synthetic derivatives be designed to explore structure-activity relationships (SAR)?
- Functional group substitution : Replace the methylphenyl group with electron-withdrawing substituents (e.g., nitro) to modulate electronic effects.
- Ester linkage modification : Substitute the benzoate with thioester groups to assess hydrolysis resistance. Reference analogs like 4-chlorobenzoyl-CoA for mechanistic insights .
Q. What experimental approaches validate potential biological targets (e.g., antimicrobial or anticancer activity)?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC values with control compounds.
- Enzyme inhibition studies : Test inhibition of acetylcholinesterase or COX-2 via spectrophotometric methods. Use 4-chlorobenzoate derivatives as positive controls .
Methodological Notes
- Contradiction management : Discrepancies in crystallographic data (e.g., disorder in methylphenyl orientations) require rigorous refinement and validation against multiple datasets .
- Data interpretation : Cross-reference NMR and SC-XRD results to resolve ambiguities in molecular conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
